molecular formula C7H12O2 B1403213 1-(3-Ethyl-oxetan-3-yl)ethanone CAS No. 1416323-27-7

1-(3-Ethyl-oxetan-3-yl)ethanone

Cat. No. B1403213
CAS RN: 1416323-27-7
M. Wt: 128.17 g/mol
InChI Key: LKPYLUBVILQTQL-UHFFFAOYSA-N
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Description

“1-(3-Ethyl-oxetan-3-yl)ethanone” is an organic compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of oxetane derivatives like “1-(3-Ethyl-oxetan-3-yl)ethanone” has been a subject of numerous studies . A common strategy to access oxetanes is the Paternò–Büchi [2 + 2] cycloaddition . Another approach is the intramolecular Williamson synthesis . Carreira and co-workers developed a general procedure for the synthesis of 3-aryloxetan-3-ols from halogenated aromatic species .


Molecular Structure Analysis

The molecular structure of “1-(3-Ethyl-oxetan-3-yl)ethanone” consists of a four-membered oxetane ring with an ethyl group and a carbonyl group attached .


Chemical Reactions Analysis

Oxetanes, including “1-(3-Ethyl-oxetan-3-yl)ethanone”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also undergo ring-opening reactions as synthetic intermediates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Scientific Research Applications

Photoinduced Oxidative Annulation

A study demonstrated the photoinduced direct oxidative annulation of ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, providing access to highly functionalized polyheterocyclic ethanones, including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone and its analogues. This process utilized excited-state intramolecular proton transfer (ESIPT) (Zhang et al., 2017).

Synthesis of HIV-1 Replication Inhibitors

Research has been conducted on the synthesis of N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. These compounds, including N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole, demonstrated promising activity against HIV-1 replication (Che et al., 2015).

Development of Environmentally Sensitive Fluorophores

A protocol for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties was developed. This method is notable for its short reaction time, excellent yield, and the formation of C–C and C–N bonds under metal-free conditions. These compounds exhibit strong blue-green fluorescence emission, useful in materials science (Hussein et al., 2019).

Antimicrobial Activity Studies

Synthesis and evaluation of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone revealed significant antimicrobial activity. This compound was synthesized from 2-(pyridine-2-ylamino)acetohydrazide and demonstrated increased antimicrobial activity following cyclization (Salimon et al., 2011).

Fungicidal Activity of Pyrazol-Oxy Derivatives

A series of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties showed moderate inhibitory activity against Gibberella zeae, a plant pathogen. This discovery is significant for the development of new fungicides (Liu et al., 2012).

Anticancer Activity of Benzimidazole Derivatives

Compounds synthesized using benzimidazole as a scaffold, specifically substituted 1-(1-ethy-1H-benzimidazol-2-yl) ethanone, demonstrated notable anticancer activity. One compound, in particular, showed significant growth inhibition against a range of human cancer cell lines (Rashid et al., 2014).

Future Directions

Oxetanes, including “1-(3-Ethyl-oxetan-3-yl)ethanone”, have received enormous interest as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The future directions in this field could involve developing new methodologies for oxetane synthesis and incorporation, and utilizing the reactivity of oxetanes in the synthesis of complex molecules .

properties

IUPAC Name

1-(3-ethyloxetan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(6(2)8)4-9-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPYLUBVILQTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299295
Record name Ethanone, 1-(3-ethyl-3-oxetanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416323-27-7
Record name Ethanone, 1-(3-ethyl-3-oxetanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-ethyl-3-oxetanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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